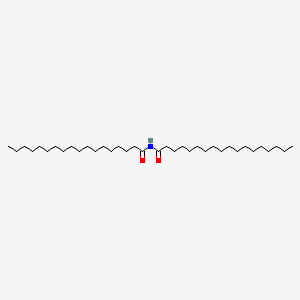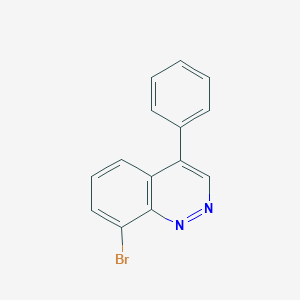
8-Bromo-4-phenylcinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-phenylcinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 4th position on the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-phenylcinnoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylcinnoline and bromine.
Bromination Reaction: The bromination of 4-phenylcinnoline is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. Additionally, industrial processes may involve optimization of reaction conditions to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-phenylcinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products:
- Substituted cinnoline derivatives
- Quinoline derivatives
- Dihydro derivatives
- Biaryl compounds
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-phenylcinnoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which are involved in various cellular processes.
Pathways Involved: It inhibits pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential anticancer and antimicrobial effects.
Comparison with Similar Compounds
4-Phenylcinnoline: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Bromoquinoline: Similar bromine substitution but different core structure, leading to different biological activities.
4-Bromo-2-phenylquinoline: Similar substitution pattern but different core structure, affecting its reactivity and applications.
Uniqueness: 8-Bromo-4-phenylcinnoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C14H9BrN2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
8-bromo-4-phenylcinnoline |
InChI |
InChI=1S/C14H9BrN2/c15-13-8-4-7-11-12(9-16-17-14(11)13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
DVHWSBJWUGJEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=C2C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


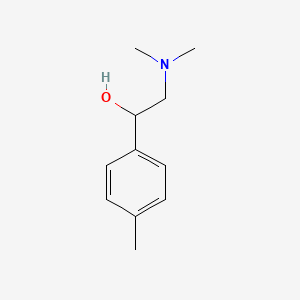
![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)
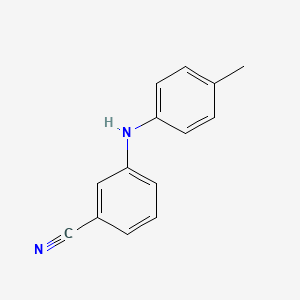
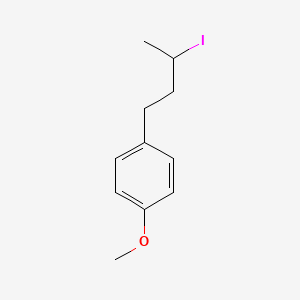

![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)

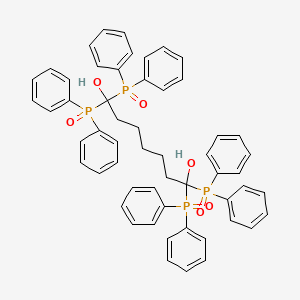
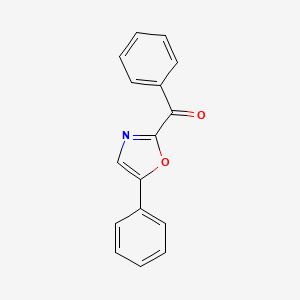
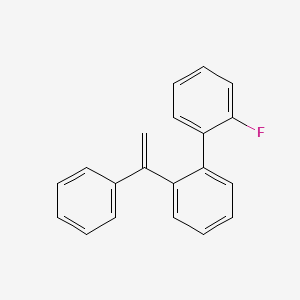
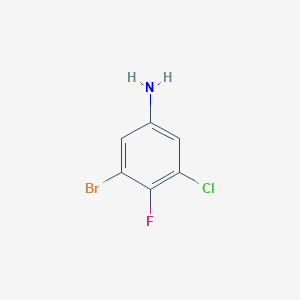
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)
